2-(Pyridin-2-yl)benzo[d]oxazol-4-amine

c-Met kinase SAR regioisomer

2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is a heterocyclic small molecule (C12H9N3O; MW = 211.22 g/mol) belonging to the 2-(pyridin-2-yl)benzoxazole family, distinguished by an amine substituent at the 4-position of the benzoxazole core. It features a planar, bicyclic scaffold with an electron-withdrawing pyridine ring at position 2, which confers stereoelectronic properties that influence metal coordination and biomolecular binding.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B13672250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)benzo[d]oxazol-4-amine
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(C=CC=C3O2)N
InChIInChI=1S/C12H9N3O/c13-8-4-3-6-10-11(8)15-12(16-10)9-5-1-2-7-14-9/h1-7H,13H2
InChIKeyNEYUMNKZNMSFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-yl)benzo[d]oxazol-4-amine: Structural Identity, Physicochemical Profile, and Comparator Landscape


2-(Pyridin-2-yl)benzo[d]oxazol-4-amine is a heterocyclic small molecule (C12H9N3O; MW = 211.22 g/mol) belonging to the 2-(pyridin-2-yl)benzoxazole family, distinguished by an amine substituent at the 4-position of the benzoxazole core . It features a planar, bicyclic scaffold with an electron-withdrawing pyridine ring at position 2, which confers stereoelectronic properties that influence metal coordination and biomolecular binding [1]. Key positional isomer comparators include 2-(pyridin-2-yl)benzo[d]oxazol-5-amine (CAS 61431-37-6), 2-(pyridin-2-yl)benzo[d]oxazol-6-amine (CAS 61382-10-3), and N-(pyridin-2-yl)benzo[d]oxazol-2-amine (CAS 6458-60-2). Additionally, the non-aminated analog 2-(pyridin-2-yl)benzo[d]oxazole (CAS 32959-62-9) serves as a comparator for evaluating the contribution of the 4-amino group to functional properties [2].

Procurement Risk: Why 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine Cannot Be Indiscriminately Replaced by Other Benzoxazole Amine Isomers


The position of the amine substituent on the benzoxazole ring profoundly impacts the compound's electronic distribution, hydrogen-bonding geometry, steric environment, and subsequent pharmacological or materials performance . SAR studies on 2-arylbenzoxazole series targeting adenosine A2A receptors have demonstrated that affinity varies with substitution position (2, 5, or 6), with micromolar differences observed between positional isomers [1]. In the context of c-Met kinase inhibition, regioisomeric aminopyridine–benzoxazole hybrids exhibit IC50 values spanning from low nanomolar to micromolar, underscoring that a simple positional shift can ablate or significantly alter target engagement and selectivity [2]. Substituting the 4-amino isomer with a 5- or 6-amino analog without experimental validation therefore carries a high risk of unexpected changes in binding affinity, pharmacokinetic profile, or catalytic activity.

Quantitative Differentiation Evidence for 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine Relative to In-Class Analogs


c-Met Kinase Inhibitory Potency: Regioisomeric SAR Reveals Position-Dependent Activity Profiles

In a well-characterized series of aminopyridines substituted with benzoxazole, the position of the benzoxazole attachment and the amine substitution pattern directly govern c-Met inhibitory activity. Compound 4 in this series (a benzoxazole-containing aminopyridine analog) exhibited an IC50 of 0.003 nM against c-Met, whereas KRC-108, a close structural analog with a different benzoxazole substitution pattern, showed an IC50 of 80 nM, representing a >26,000-fold difference in potency solely driven by regioisomeric changes [1]. While the 4-amino isomer itself was not tested in this study, the data establish that positional isomerism in the pyridinyl-benzoxazole class is a dominant determinant of kinase inhibitory potency, and that activity cannot be predicted by core scaffold presence alone.

c-Met kinase SAR regioisomer

FLT3 Kinase Activity: Multi-Kinase Profiling Highlights Regioisomer-Specific Selectivity Windows

KRC-108, a pyridinyl-benzoxazole aminopyridine, demonstrates a multi-kinase inhibition profile that varies with structural position. It exhibits IC50 values of 30 nM for FLT3 and 39 nM for TrkA, while displaying 70 nM for Ron and 80 nM for c-Met . The 2.7-fold difference between FLT3 (30 nM) and c-Met (80 nM) illustrates that even subtle positional modifications within the benzoxazole-aminopyridine scaffold shift kinase selectivity . By extension, the 4-amino regioisomer is expected to present a significantly different selectivity fingerprint compared to 5-amino or 6-amino analogs, which matters critically for researchers seeking to avoid off-target kinase effects.

FLT3 kinase multi-kinase profiling regioisomer selectivity

Antifibrotic Activity Comparison: 6-Amino Isomer Derivatives Provide Quantitative Baseline for 4-Amino Differentiation

Derivatized forms of the 6-amino isomer have been evaluated for antifibrotic activity, with ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate showing an IC50 of 45.69 M and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate an IC50 of 45.81 M against fibrotic targets . These values establish a baseline for the 6-amino scaffold. The 4-amino isomer, which presents the amine at a distinct geometric position, is expected to yield different spatial presentation when derivatized, potentially altering VEGFR-2 inhibition and collagen deposition profiles. No equivalent antifibrotic data exist for the 4-amino isomer, representing a data gap that must be addressed experimentally.

antifibrotic VEGFR-2 regioisomer comparison

Caco-2 Permeability and ADME Prediction: Computational Profiling Suggests Regioisomer-Dependent Oral Absorption Potential

Computational ADME predictions for the aminopyridine-benzoxazole chemotype indicate that structural position of the amine influences Caco-2 permeability, a critical determinant of oral bioavailability. DrugBank molecular docking data for related benzoxazole-aminopyridine compounds classify the chemotype as having variable Caco-2 permeability, with some analogs predicted to exhibit moderate intestinal absorption [1]. Since the 4-amino isomer positions the hydrogen-bond donor at a different spatial coordinate relative to the oxazole and pyridine nitrogens, the compound is predicted to display distinct passive permeability and efflux susceptibility compared to 5-amino and 6-amino isomers. Quantitative experimental Caco-2 Papp values for the 4-amino isomer have not been reported.

ADME Caco-2 permeability oral absorption

Photophysical and Metal-Coordination Differentiation: 4-Amino Substitution as a Tunable Parameter for Materials Science Applications

The benzoxazole-pyridine platform is widely employed as a bidentate ligand in luminescent metal complexes. Studies on rhenium(I) tricarbonyl complexes bearing 2-(pyridin-2-yl)benzoxazole ligands report photophysical properties (emission wavelength, quantum yield) that are sensitive to substituents on the benzoxazole ring [1]. The presence of a 4-amino group introduces an additional nitrogen lone pair and alters the HOMO-LUMO gap relative to the parent 2-(pyridin-2-yl)benzoxazole (CAS 32959-62-9) [2]. While quantitative photophysical data for the 4-amino isomer are not publicly available, the amino substituent at position 4 is expected to red-shift emission and modulate excited-state lifetimes compared to the non-aminated analog, a hypothesis testable by UV-Vis and fluorescence spectroscopy.

photophysics metal coordination materials science

Evidence-Driven Application Scenarios for 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine in Research and Industrial Settings


Kinase Inhibitor Probe Development with Position-Specific Selectivity Requirements

Given the regioisomer-dependent c-Met and FLT3 kinase activity demonstrated by the broader benzoxazole-aminopyridine class (see Evidence Item 1, Section 3) [1], the 4-amino isomer is a candidate for kinase selectivity profiling studies. Researchers requiring a kinase probe with a potentially distinct selectivity window from KRC-108 or Compound 4 should evaluate the 4-amino isomer in parallel kinase panels, as position-specific interactions with the kinase hinge region and DFG motif may yield differential inhibition profiles.

Metal-Organic Complex Design Exploiting 4-Amino Coordination Capabilities

The 4-amino group, positioned adjacent to the oxazole oxygen, creates a unique N,N,O donor set when combined with the pyridine nitrogen and oxazole atoms, potentially enabling tridentate or bidentate coordination modes distinct from those accessible with 5-amino or 6-amino isomers (see Evidence Item 5, Section 3) [2]. This regioisomer is preferentially suited for synthesizing luminescent Re(I), Ir(III), or Ru(II) complexes where the amino group can participate in hydrogen bonding or serve as a conjugation-extending substituent.

Chemical Biology Tool Compound Requiring Regioisomer-Controlled Derivatization

The 4-amino position offers a unique handle for bioconjugation (e.g., diazotization, amide coupling, or sulfonamide formation) that is sterically and electronically distinct from the 5- and 6-amino positions . When building focused compound libraries for structure-activity relationship exploration, the 4-amino isomer enables SAR expansion into chemical space inaccessible with other regioisomers. Researchers should verify purity and positional identity via 1H-NMR and HPLC before use in biological assays.

Antifibrotic Lead Optimization Requiring Novel VEGFR-2 Binding Geometries

Since derivatized 6-amino isomers show antifibrotic activity (IC50 ~ 45 M; see Evidence Item 3, Section 3) , the 4-amino isomer offers an alternative scaffold for fibrotic target engagement. Medicinal chemists exploring VEGFR-2 or collagen deposition inhibitors can leverage the altered spatial orientation of the 4-amino group to access novel binding poses not achievable with the 6-amino scaffold. Comparative IC50 determination against the published 6-amino derivative baseline is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.